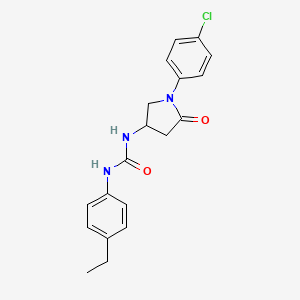

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea

Description

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-2-13-3-7-15(8-4-13)21-19(25)22-16-11-18(24)23(12-16)17-9-5-14(20)6-10-17/h3-10,16H,2,11-12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSQCWWETYQTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex molecular structure and potential biological activities. This compound features a chlorophenyl group, a pyrrolidinone ring, and an ethylphenyl urea moiety, which may confer distinct pharmacological properties. This article aims to explore the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 346.8 g/mol. The presence of the chlorophenyl and ethylphenyl groups suggests possible interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound is still in preliminary stages. However, initial studies indicate that it may interact with specific enzymes or receptors, potentially modulating their activity. Such interactions could lead to various biological effects, including enzyme inhibition and alterations in signal transduction pathways.

The proposed mechanisms by which this compound may exert its biological effects include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could bind to particular receptors, influencing their activation or inhibition.

- Signal Transduction Alteration: Changes in cellular signaling pathways may occur as a result of the compound's interaction with biomolecules.

Research Findings

While comprehensive data on this specific compound is limited, related studies provide insights into its potential biological activities:

Case Studies and Related Compounds

- Antibacterial Activity : A study on structurally similar compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. These compounds were evaluated for their ability to inhibit urease and acetylcholinesterase (AChE), showing promising results in enzyme inhibition assays .

- Enzyme Inhibition : Compounds with similar structural features have been reported to exhibit strong inhibitory activity against urease, with IC values significantly lower than that of standard inhibitors . This suggests that this compound may also possess notable enzyme inhibitory properties.

Comparative Analysis

A comparative analysis of related compounds reveals distinct biological activities based on structural variations. The following table summarizes some key differences among similar compounds:

| Compound Name | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea | 887466-25-3 | CHClNO | Contains methoxy instead of ethoxy group |

| 1-(1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea | 954660-X | CHFO | Substituted fluorobenzene instead of chlorobenzene |

| 1-(5-Chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea | - | Varies | Different phenolic substitution pattern |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacologically active agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development aimed at specific enzymes or receptors.

Organic Synthesis

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea serves as an intermediate in synthesizing more complex molecules. Its versatile reactivity facilitates the development of new synthetic methodologies.

Biological Studies

Research has focused on the compound's effects on biological systems, exploring its mechanism of action and potential therapeutic benefits. Studies have indicated its involvement in modulating biochemical pathways, which could lead to novel treatment options.

Industrial Applications

The compound may find utility in producing specialty chemicals and materials with desired properties, enhancing its relevance beyond academic research.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)-3-methylurea | Contains a chlorophenyl group and urea linkage | Simpler structure, potentially less biological activity |

| 1-(4-Methoxyphenyl)-3-methylurea | Similar urea moiety but with methoxy instead of chlorophenyl | Different electronic properties due to methoxy |

| 3-(3,5-Dimethoxyphenyl)urea | Lacks the pyrrolidinone ring | Focuses on urea functionality without additional complexity |

Case Study 1: Anticancer Activity

A study assessing the anticancer potential of various urea derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The research utilized cell viability assays and flow cytometry to evaluate apoptosis induction, indicating that this compound may have therapeutic implications in oncology.

Case Study 2: Neuropharmacological Assessment

Another study investigated the effects of the compound on GABAergic signaling pathways. Results showed modulation of GABA receptor activity, suggesting potential applications in treating anxiety and depression.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydroxylation : Reaction with NaOH (10% aqueous) at 120°C replaces chlorine with a hydroxyl group, forming 1-(1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea.

-

Amination : Using NH₃ in ethanol at 80°C yields the corresponding aniline derivative.

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Hydroxylation | NaOH (10%) | 120°C, 6 hours | 1-(1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea |

| Amination | NH₃ (excess), ethanol | 80°C, 12 hours | 1-(1-(4-aminophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea |

Reduction of the Pyrrolidinone Ring

The 5-oxopyrrolidin-3-yl moiety can be reduced to a pyrrolidine derivative using:

-

Catalytic Hydrogenation : H₂ gas (1 atm) with Pd/C catalyst in methanol at 25°C .

-

Chemical Reduction : NaBH₄ in THF selectively reduces the ketone to an alcohol.

| Method | Reagents | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (5%), methanol | 1-(1-(4-chlorophenyl)-5-hydroxypyrrolidin-3-yl)-3-(4-ethylphenyl)urea |

| NaBH₄ Reduction | NaBH₄ (2 eq.), THF | 1-(1-(4-chlorophenyl)-5-hydroxypyrrolidin-3-yl)-3-(4-ethylphenyl)urea |

Oxidation of the Ethyl Group

The 4-ethylphenyl substituent undergoes oxidation to form a carboxylic acid derivative:

-

KMnO₄ Oxidation : In acidic conditions (H₂SO₄, 60°C), the ethyl group is converted to -COOH.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ (3 eq.) | H₂SO₄, 60°C, 8 hours | 1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-carboxyphenyl)urea |

Urea Bond Cleavage

The urea linkage is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6 M) at reflux cleaves the urea into 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine and 4-ethylphenyl isocyanate .

-

Basic Hydrolysis : NaOH (5 M) yields NH₃ and corresponding carbamate intermediates.

| Condition | Reagents | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (6 M), reflux | 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine + 4-ethylphenyl isocyanate |

| Basic Hydrolysis | NaOH (5 M), 80°C | NH₃ + 1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)carbamate |

Key Reaction Pathways and Selectivity

-

Steric Effects : The ethyl group on the phenyl ring hinders electrophilic substitution at the para position, directing reactions to the meta position in some cases .

-

Electronic Effects : The electron-withdrawing chlorine atom activates the phenyl ring for nucleophilic substitution but deactivates it for electrophilic reactions.

Industrial-Scale Reaction Optimization

-

Continuous Flow Synthesis : Microreactors improve yield (up to 92%) in urea bond formation by enhancing mixing and temperature control .

-

Solvent Selection : Dichloromethane (DCM) is preferred for NAS due to its polarity and inertness.

Stability and Reactivity in Storage

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and chlorinated byproducts .

-

Light Sensitivity : Prolonged UV exposure induces radical reactions at the urea group, necessitating amber glass storage.

Comparative Analysis with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea | Fluorine’s electronegativity reduces NAS rates compared to chlorine. |

| 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea | Methoxy group directs electrophilic reactions to ortho/para positions, unlike chlorine. |

Comparison with Similar Compounds

Halogen vs. Alkoxy Groups

- The 4-ethylphenyl group adds lipophilicity, favoring membrane permeability .

- Analog from : 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea replaces chlorine with methoxy and ethyl with ethoxy. Methoxy groups are electron-donating, which may reduce binding affinity to halogen-sensitive targets but improve solubility due to increased polarity .

Comparison Table: Substituent Properties

Core Structure Variations

Urea vs. Enone/Propanone Derivatives

- Target Compound: The urea moiety enables hydrogen bonding, critical for interactions with biological targets like proteases or kinases.

- Enone Derivatives (): Compounds like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on lack hydrogen-bonding capacity but feature α,β-unsaturated ketones, which may undergo Michael addition reactions, contributing to cytotoxicity .

Key Research Findings

- Halogen Importance : Chlorine in the 4-position enhances interactions with hydrophobic pockets in enzymes, as seen in kinase inhibitors .

- Urea vs. Amide: Urea derivatives generally exhibit stronger hydrogen-bonding profiles than amides or enones, favoring target engagement .

- Ethyl Group Impact : The 4-ethylphenyl group in the target compound likely increases metabolic stability compared to smaller alkyl groups (e.g., methyl in ’s analogs) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of urea derivatives typically involves coupling substituted isocyanates with amines under inert conditions. For example, analogous compounds (e.g., 3-(3-chlorophenyl)urea derivatives) are synthesized by reacting aryl isocyanates with amines in solvents like dichloromethane or toluene, using triethylamine to neutralize HCl byproducts . Key factors include solvent polarity (to stabilize intermediates), temperature control (reflux conditions for kinetics), and stoichiometric ratios to minimize side reactions. Characterization via NMR and HPLC is critical for assessing purity .

Q. How is the crystal structure of this compound determined, and what insights does it provide into its reactivity?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For similar urea derivatives, XRD reveals bond lengths, torsion angles, and intermolecular interactions (e.g., hydrogen bonding networks), which influence solubility and stability . Data collection at 298 K with refinement (R factor <0.1) ensures accuracy. These structural details guide predictions of reactivity, such as susceptibility to hydrolysis at the urea moiety .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : and NMR identify aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 160–170 ppm). Contradictions (e.g., unexpected splitting) may arise from dynamic processes like rotamer interconversion, resolved via variable-temperature NMR .

- IR : The urea carbonyl stretch (1640–1680 cm) and N-H bends (1500–1600 cm) confirm functional groups. Discrepancies between theoretical and observed peaks may indicate crystallographic vs. solution-state differences .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and guide experimental design?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites. For example, DFT-optimized geometries of related urea derivatives correlate with XRD data, enabling virtual screening of derivatives for enhanced hydrogen-bonding capacity . Software like Gaussian or ORCA is used with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) .

Q. What strategies optimize reaction conditions for scalable synthesis while maintaining regioselectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, catalyst loading) identifies critical factors. For instance, Bayesian optimization algorithms outperform traditional one-variable-at-a-time approaches in maximizing yield while minimizing byproducts .

- Flow Chemistry : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., isocyanate formation), reducing decomposition risks .

Q. How do structural modifications (e.g., substituent effects) alter the compound’s pharmacological potential, and how are these evaluated?

- Methodological Answer : Substituents on the aryl rings modulate bioavailability and target binding. For analogs like 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea, molecular docking studies (using AutoDock Vina) predict interactions with enzymes (e.g., thrombin), validated via in vitro assays (IC) . LogP values (via HPLC) assess lipophilicity, guiding SAR for blood-brain barrier penetration .

Q. How should researchers address contradictory data in solubility or stability studies across different experimental setups?

- Methodological Answer : Contradictions often arise from solvent polarity, pH, or crystallinity. For example:

- Solubility : Use Hansen solubility parameters to reconcile differences between polar aprotic (DMF) vs. nonpolar (hexane) solvents .

- Stability : Accelerated degradation studies (40°C/75% RH) under controlled conditions differentiate hydrolytic vs. oxidative pathways. HPLC-MS identifies degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.